molecular formula C9H12F2N2 B13613551 4-(4,4-difluorocyclohexyl)-1H-pyrazole

4-(4,4-difluorocyclohexyl)-1H-pyrazole

Katalognummer: B13613551
Molekulargewicht: 186.20 g/mol
InChI-Schlüssel: FYYXWXOLZOAXOB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4,4-Difluorocyclohexyl)-1H-pyrazole is a synthetic organic compound characterized by the presence of a difluorocyclohexyl group attached to a pyrazole ring

Vorbereitungsmethoden

The synthesis of 4-(4,4-difluorocyclohexyl)-1H-pyrazole typically involves the reaction of 4,4-difluorocyclohexanone with hydrazine derivatives under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity .

Analyse Chemischer Reaktionen

4-(4,4-Difluorocyclohexyl)-1H-pyrazole undergoes various types of chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

4-(4,4-Difluorocyclohexyl)-1H-pyrazole has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-(4,4-difluorocyclohexyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorocyclohexyl group can influence the binding affinity and selectivity of the compound, leading to specific biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

4-(4,4-Difluorocyclohexyl)-1H-pyrazole can be compared with other similar compounds, such as:

    4,4-Difluorocyclohexanemethanol: This compound shares the difluorocyclohexyl group but differs in its functional group, which is a methanol instead of a pyrazole.

    4,4-Difluorocyclohexanone: Similar in structure but contains a ketone group instead of a pyrazole ring.

    4,4-Difluorocyclohexylamine: Contains an amine group instead of a pyrazole ring .

These comparisons highlight the unique properties of this compound, particularly its pyrazole ring, which imparts distinct chemical and biological characteristics.

Eigenschaften

Molekularformel

C9H12F2N2

Molekulargewicht

186.20 g/mol

IUPAC-Name

4-(4,4-difluorocyclohexyl)-1H-pyrazole

InChI

InChI=1S/C9H12F2N2/c10-9(11)3-1-7(2-4-9)8-5-12-13-6-8/h5-7H,1-4H2,(H,12,13)

InChI-Schlüssel

FYYXWXOLZOAXOB-UHFFFAOYSA-N

Kanonische SMILES

C1CC(CCC1C2=CNN=C2)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.